molecular formula C30H28N2O2 B3859083 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE

8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE

Cat. No.: B3859083
M. Wt: 448.6 g/mol
InChI Key: VDRLTHAQPGXTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE involves multiple steps. One common method starts with the preparation of quinolin-8-ol, which is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether. This intermediate is further reacted with hydrazine hydrate under reflux conditions to obtain the final compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE include other quinoline derivatives such as:

    Quinolin-8-ol: Known for its antimicrobial properties.

    Chloroquine: Used as an antimalarial drug.

    Camptothecin: A potent anticancer agent

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

8-[[2,3,5,6-tetramethyl-4-(quinolin-8-yloxymethyl)phenyl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c1-19-20(2)26(18-34-28-14-6-10-24-12-8-16-32-30(24)28)22(4)21(3)25(19)17-33-27-13-5-9-23-11-7-15-31-29(23)27/h5-16H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRLTHAQPGXTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC=CC3=C2N=CC=C3)C)C)COC4=CC=CC5=C4N=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Reactant of Route 3
Reactant of Route 3
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Reactant of Route 4
Reactant of Route 4
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Reactant of Route 5
Reactant of Route 5
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Reactant of Route 6
Reactant of Route 6
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.